(4-Phenoxyphenyl)urea
Description
Contextualizing Urea (B33335) Derivatives within Modern Chemical Sciences
Urea and its derivatives are fundamental scaffolds in the landscape of modern chemical and pharmaceutical sciences. chemicaljournal.inchemicaljournal.in The urea functional group, characterized by a carbonyl flanked by two amino groups, is a privileged structure in medicinal chemistry due to its unique physicochemical and conformational properties. nih.govresearchgate.net Compounds containing the urea moiety are increasingly utilized in drug design to forge critical interactions with biological targets and to refine essential drug-like characteristics. chemicaljournal.innih.gov The dual nature of the urea group, possessing both hydrogen bond donor and acceptor capabilities, plays a significant role in a molecule's interaction with proteins, enzymes, and receptors, and can influence properties like aqueous solubility and permeability. researchgate.net
The versatility of the urea scaffold is highlighted by its presence in a wide array of bioactive compounds and clinically approved drugs, demonstrating its importance in treating various diseases. nih.govresearchgate.net For instance, several anti-cancer drugs, such as Sorafenib and Lenvatinib, incorporate a urea moiety, which is key to their mechanism of action, often involving nonselective kinase inhibition. researchgate.net The broad spectrum of pharmacological activities associated with urea derivatives includes antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects. chemicaljournal.in This wide-ranging bioactivity has cemented urea-based compounds as a cornerstone in the development of new therapeutic agents. rsc.org
Significance of (4-Phenoxyphenyl)urea as a Chemical Research Entity
Within the broad class of urea derivatives, this compound serves as a significant core structure for developing targeted therapeutic agents. Its chemical architecture, featuring a diaryl ether linkage, provides a versatile framework for modification and has been explored in several areas of medicinal chemistry research.
A key area of investigation involves its role in developing receptor antagonists. For example, a derivative, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was identified as a potent antagonist for the neuropeptide Y5 (NPY5) receptor. acs.orgacs.orgnih.gov The NPY5 receptor is implicated in regulating energy balance, making its antagonists potential candidates for antiobesity treatments. acs.orgnih.gov Extensive structure-activity relationship (SAR) studies on this series, involving modifications to the phenylethyl segment and the urea portion, have led to the synthesis of analogues with IC50 values less than 0.1 nM at the NPY5 receptor. acs.orgnih.gov
Furthermore, the this compound scaffold is integral to the design of novel enzyme inhibitors for cancer therapy. nih.gov Research into acetyl-CoA carboxylase (ACC) inhibitors, which is a crucial enzyme in fatty acid synthesis often upregulated in cancer cells, has utilized this structure. nih.gov A series of 4-phenoxy-phenyl isoxazoles incorporating a urea substituent were synthesized and evaluated for their anticancer properties. nih.gov One derivative from this class, compound 6g, demonstrated potent inhibition of the human ACC1 enzyme with an IC50 value of 99.8 nM. nih.gov Another compound in the series, 6l, showed strong cytotoxicity against several human cancer cell lines, including lung (A549), liver (HepG2), and breast (MDA-MB-231) cancer cells. nih.gov
The this compound structure also appears in agricultural chemistry. A related compound, 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, is an intermediate in the synthesis of the insecticide Diafenthiuron. smolecule.com Diafenthiuron itself can break down in the presence of sunlight into a diafenthiuron-urea byproduct. wikipedia.org
Detailed Research Findings
The following tables summarize key data from research involving this compound and its derivatives.
Table 1: Biological Activity of this compound Derivatives This table outlines the inhibitory concentrations (IC50) of various derivatives against specific biological targets.
| Compound/Derivative | Target | Activity (IC50) | Cell Line | Research Area |
| 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (and analogues) | Neuropeptide Y5 (NPY5) Receptor | < 0.1 nM | Human NPY5-transfected 293 cells | Antiobesity acs.orgnih.gov |
| 4-Phenoxy-phenyl isoxazole (B147169) derivative (6g) | Acetyl-CoA Carboxylase 1 (hACC1) | 99.8 nM | - | Anticancer nih.gov |
| 4-Phenoxy-phenyl isoxazole derivative (6l) | - | 0.22 µM | A549 (Lung Cancer) | Anticancer nih.gov |
| 4-Phenoxy-phenyl isoxazole derivative (6l) | - | 0.26 µM | HepG2 (Liver Cancer) | Anticancer nih.gov |
| 4-Phenoxy-phenyl isoxazole derivative (6l) | - | 0.21 µM | MDA-MB-231 (Breast Cancer) | Anticancer nih.gov |
Table 2: Physicochemical Properties of Selected this compound Compounds This table provides computed physical and chemical properties for representative compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Reference |
| 1-(4-Phenoxyphenyl)-3-(4-phenylphenyl)urea | C25H20N2O2 | 380.4 | 5.6 | nih.gov |
| N-(4-phenoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea | C20H15F3N2O2 | 372.34 | 5.8781 | chemdiv.com |
| 1-(4-Phenoxyphenyl)-3-(4-phenylmethoxyphenyl)urea | C26H22N2O3 | 410.5 | - | nih.gov |
| N-Methyl-N'-{4-[2-(trifluoromethyl)phenoxy]phenyl}urea | C15H13F3N2O2 | - | 3.74 (LogKow) | epa.gov |
Structure
3D Structure
Properties
CAS No. |
78508-44-8 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H3,14,15,16) |
InChI Key |
ABBMQADJUMXTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 4 Phenoxyphenyl Urea and Its Analogues
Conventional Synthetic Routes to the (4-Phenoxyphenyl)urea Scaffold
Traditional methods for the synthesis of ureas, including this compound, have been well-established and are widely utilized in both academic and industrial settings. These routes often involve the formation of a key isocyanate intermediate, which then reacts with an appropriate amine.
Isocyanate-Amine Condensation Reactions
The most direct and common method for the synthesis of N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. commonorganicchemistry.comasianpubs.org In the context of this compound, this would involve the reaction of 4-phenoxyphenyl isocyanate with ammonia (B1221849), or the reaction of phenyl isocyanate with 4-phenoxyaniline (B93406). However, the more prevalent approach for unsymmetrical ureas involves the reaction of a substituted isocyanate with a different amine. For the synthesis of analogues of this compound, an appropriately substituted aryl isocyanate is reacted with an aryl amine. asianpubs.orgnih.gov This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.comnih.gov The reaction is generally high-yielding and proceeds without the need for a catalyst. commonorganicchemistry.com
A general representation of this synthetic approach is the reaction of an aryl isocyanate with an arylamine to yield a diaryl urea (B33335). For instance, various diaryl urea derivatives can be synthesized by reacting a substituted phenyl isocyanate with a substituted aniline (B41778). nih.gov
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 4-Phenoxyphenyl isocyanate | Ammonia | This compound |
| Phenyl isocyanate | 4-Phenoxyaniline | This compound |
| Substituted Aryl Isocyanate | Substituted Aniline | Substituted Diaryl Urea |
Hofmann and Lossen Rearrangements for Urea Formation
The Hofmann and Lossen rearrangements are classical organic reactions that can be employed for the synthesis of ureas through the in situ generation of an isocyanate intermediate. nih.govorganic-chemistry.org
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) in the presence of a strong base to yield a primary amine with one less carbon atom, via an isocyanate intermediate. thieme.de This isocyanate can be trapped with an amine to form a urea. A direct and convenient synthesis of N-substituted ureas from primary amides has been reported using phenyliodine diacetate (PIDA) in the presence of an ammonia source. thieme.de This transformation proceeds through a Hofmann rearrangement of the starting amide to generate an isocyanate in situ, which is then trapped by ammonia. thieme.de
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. nih.gov This rearrangement can be mediated by various reagents, and the resulting isocyanate can be trapped with an amine to afford a urea. rsc.orgresearchgate.net Carbodiimide-mediated Lossen rearrangement of N-protected amino/peptidyl hydroxamic acids has been shown to produce isocyanates that can be coupled with amino acid esters to yield urea products in a one-pot synthesis. researchgate.netcore.ac.uk More recent developments have utilized reagents like SO2F2 to promote the Lossen rearrangement for the synthesis of both symmetrical and unsymmetrical ureas. researchgate.net These rearrangement reactions provide an alternative to the direct use of potentially hazardous isocyanates. nih.gov
Palladium-Catalyzed Synthetic Approaches
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of ureas, offering alternative pathways that often proceed under milder conditions and with greater functional group tolerance. A significant approach is the palladium-catalyzed carbonylation of amines and aryl halides.
One of the most developed methods is the palladium-catalyzed oxidative carbonylation of amines . In this reaction, a primary amine is treated with carbon monoxide and an oxidant in the presence of a palladium catalyst to form a symmetrical urea. Unsymmetrical ureas can also be synthesized by reacting a mixture of two different amines. The catalytic system often consists of a palladium salt, such as PdI2, and a co-catalyst or ligand. mdpi.com
Another important route is the palladium-catalyzed carbonylative coupling of aryl halides with amines . In this process, an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This method is particularly versatile for the synthesis of unsymmetrical diaryl ureas. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. nih.govrsc.org
Below is a table summarizing various palladium-catalyzed urea synthesis methods.
| Substrates | Catalyst System | Reaction Type | Product |
|---|---|---|---|
| Aryl Halide, Amine, CO | Palladium complex with phosphine (B1218219) ligands | Carbonylative Coupling | Unsymmetrical Urea |
| Two different Amines, CO, Oxidant | PdI2/KI | Oxidative Carbonylation | Unsymmetrical Urea |
| Arylhydrazine, Alkyne, CO | Palladium catalyst | Oxidative Carbonylation | Ynone (precursor) |
| Alkenylphenol, CO surrogate | Palladium catalyst | Intramolecular Alkoxycarbonylation | Benzofuranone (related heterocycle) nih.gov |
Application of Specific Reagents in Urea Synthesis
To avoid the handling of highly toxic phosgene (B1210022), several safer reagents have been developed for the synthesis of ureas. These reagents act as carbonyl surrogates, reacting with amines to form urea linkages.
Triphosgene (B27547) , a solid and therefore safer alternative to gaseous phosgene, is a widely used reagent for the synthesis of both symmetrical and unsymmetrical ureas. commonorganicchemistry.comnih.govresearchgate.net It reacts with amines to generate isocyanate intermediates in situ, which can then react with another amine. mdpi.com The sequential addition of two different amines to a solution of triphosgene is a common strategy for preparing unsymmetrical ureas. acs.org
Carbonyldiimidazole (CDI) is another solid, non-toxic reagent used for urea synthesis. commonorganicchemistry.comacs.orgkoreascience.kr CDI reacts with a primary amine to form a carbamoyl-imidazole intermediate, which can then react with a second amine to yield an unsymmetrical urea. researchgate.netthieme-connect.com This method is often preferred due to its mild reaction conditions and the formation of imidazole (B134444) as a benign byproduct. thieme-connect.com
The following table compares the use of triphosgene and CDI in urea synthesis.
| Reagent | Form | Byproducts | Key Features |
|---|---|---|---|
| Triphosgene | Solid | HCl | In situ generation of phosgene; versatile for symmetrical and unsymmetrical ureas. nih.govresearchgate.netacs.org |
| Carbonyldiimidazole (CDI) | Solid | Imidazole | Mild conditions; avoids formation of symmetrical urea byproducts with careful addition. acs.orgkoreascience.krresearchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including ureas, to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and more energy-efficient processes. rsc.orgrsc.org
Utilization of Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. wikipedia.org DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. wikipedia.org
A commonly used DES is a mixture of choline (B1196258) chloride and urea (reline). wikipedia.orgnih.govacs.org These solvents are attractive due to their low cost, low toxicity, biodegradability, and high dissolution power for a wide range of compounds. wikipedia.orgnih.gov The use of DESs in organic synthesis can lead to improved reaction rates and selectivities. While the direct synthesis of this compound in a DES has not been extensively reported, the principles can be applied. For example, the synthesis of bio-based poly(hydroxyurethane)s has been successfully carried out in a choline chloride/urea DES, which acted as both a solvent and a catalyst. nih.gov This suggests the potential for DESs to be effective media for the synthesis of small molecule ureas as well. The components of the DES, such as urea itself, can sometimes participate in the reaction, offering novel synthetic pathways. tandfonline.comresearchgate.net
The properties of a common Deep Eutectic Solvent are detailed below.
Electrochemical Synthesis Pathways
The electrochemical synthesis of ureas, particularly through the coupling of carbon and nitrogen sources under ambient conditions, represents a significant advancement toward green chemistry. rsc.orgnih.govnih.gov This approach offers a promising alternative to traditional industrial methods that require high temperatures and pressures. nih.govoaepublish.com The core of this strategy involves the electrocatalytic co-reduction of carbon dioxide (CO₂) with various nitrogen sources, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), or nitrogen gas (N₂). rsc.orgoaepublish.com
The reaction mechanism generally involves the adsorption and activation of the carbon and nitrogen reactants on the surface of a catalyst. nih.govnih.gov For instance, in the coupling of N₂ and CO₂, the process can be divided into four key stages:
Adsorption of N₂ and CO₂ onto the catalyst surface.
Reduction of adsorbed CO₂ to an intermediate like *CO.
Coupling of the nitrogen and carbon intermediates (e.g., *N₂ and *CO) to form a key precursor like *NCON.
Subsequent hydrogenation of the precursor to yield urea. nih.gov
A variety of electrocatalysts have been investigated for their ability to facilitate this C-N coupling. Mott-Schottky heterostructures, such as Bi-BiVO₄, have been shown to create a space-charge region at the interface that facilitates the targeted adsorption and activation of CO₂ and N₂ molecules. nih.gov This specific configuration helps promote the exothermic coupling of intermediates to form the urea precursor. nih.gov Similarly, two-dimensional metal borides (MBenes), including Mo₂B₂, Ti₂B₂, and Cr₂B₂, have been studied computationally and show promise for urea formation with limiting potentials between -0.49 to -0.65 eV, while also suppressing competing reactions like the reduction of N₂ to ammonia. nih.govnih.govucla.edu Hybrid catalysts, such as Zn/Cu, have also demonstrated high Faradaic efficiency for urea synthesis from nitrate, particularly at wastewater-level concentrations. utoronto.caresearchgate.net
| Catalyst System | Nitrogen Source | Carbon Source | Key Intermediates | Reported Efficiency/Yield |
|---|---|---|---|---|
| PdCu Alloying Nanoparticles on Carbonized Bacterial Cellulose (PdCu/CBC) | NO₃⁻ | CO₂ | NO₂, *CO₂ | Urea Yield: 763.8 μg h⁻¹ mg_cat⁻¹; Faradaic Efficiency: 69.1% rsc.org |
| Mott-Schottky Bi-BiVO₄ Heterostructures | N₂ | CO₂ | N=N, CO, *NCON | Urea Yield: 5.91 mmol h⁻¹ g⁻¹; Faradaic Efficiency: 12.55% nih.gov |
| Two-Dimensional Metal Borides (MBenes) | N₂ | CO₂ | NCON | Limiting Potentials: -0.49 to -0.65 eV (Theoretical) nih.gov |
| Zinc/Copper (Zn/Cu) Hybrid Catalysts | NO₃⁻ | CO₂ | CONO, COOHNH | Faradaic Efficiency: 75% utoronto.caresearchgate.net |
| Copper-Indium co-doped Titanium Dioxide (CuIn-TiO₂) | NO₃⁻ | CO₂ | CO₂, *NO₃⁻ | Urea Yield: 411.8 μg h⁻¹ mg_cat⁻¹; Faradaic Efficiency: 6.7% mdpi.com |
Catalyst-Mediated Sustainable Synthesis
Sustainable synthesis of diarylureas is increasingly focused on methods that utilize green reagents and catalyst-mediated processes to improve efficiency and reduce waste. One prominent approach is the palladium-catalyzed C-N cross-coupling reaction, which allows for the facile synthesis of unsymmetrical N,N'-diarylureas. acs.org This method can involve a one-pot arylation-deprotection protocol starting from a precursor like benzylurea, followed by a second arylation to yield the final product. acs.org
Another sustainable strategy involves using CO₂ directly as a C1 building block, which is advantageous due to its non-toxic, abundant, and economical nature. researchgate.net Catalytic systems have been developed for the amination of carbon dioxide to produce ureas. For example, commercially available oxovanadium(V) compounds have been shown to be efficient catalysts for this transformation under ambient pressure. researchgate.net Iron-based catalysts supported by a pincer ligand have also been used for the selective synthesis of symmetric ureas through the dehydrogenative coupling of methanol (B129727) with primary amines, producing H₂ as the only byproduct. researchgate.net
The development of bifunctional catalysts is another key area. A catalyst featuring isolated Bismuth on amorphous Molybdenum Oxide (BiSA/a-MoO₃) has been designed for an integrated plasma-electrocatalytic route. sciopen.com This system first uses plasma to drive air oxidation to form NOx⁻, which is then electrocatalytically co-reduced with CO₂ to produce urea. Theoretical calculations and spectroscopic measurements suggest a synergy between the Bi single atoms and unsaturated Mo sites, which boosts the C-N coupling of *COOH and *NH₂ intermediates, leading to selective urea formation. sciopen.com Furthermore, palladium nanoparticles (PdNPs) synthesized via green methods, such as using plant extracts, have shown high efficacy in catalytic reduction reactions, for instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a key intermediate in many industrial syntheses. nih.gov
Strategies for the Preparation of Key Precursors and Intermediate Compounds
Synthesis of Substituted Phenoxyanilines
Substituted phenoxyanilines are crucial precursors for this compound. A common method for their synthesis is the Ullmann condensation reaction, which involves the coupling of a phenol (B47542) with a haloaniline or an aniline with a halobenzene. This reaction is typically mediated by a copper catalyst. For example, 4-phenoxyaniline can be synthesized by reacting iodobenzene (B50100) and phenol in dry DMSO with a copper(II) glycinate (B8599266) monohydrate catalyst and potassium hydroxide (B78521) at 80°C. chemicalbook.com A similar copper-catalyzed approach is used for 3-phenoxyaniline, where phenol and 3-bromoaniline (B18343) are heated in o-xylene (B151617) with CuCl, K₂CO₃, and an imidazole-based ligand. chemicalbook.com
More complex substituted phenoxyanilines, such as 2,6-diisopropyl-4-phenoxy aniline, are important intermediates for various commercial products. google.com A synthetic method for this compound involves the nitration of 2,6-diisopropyl aniline, followed by a condensation reaction without isolating the nitrated intermediate. google.com The use of a quaternary ammonium (B1175870) salt as a catalyst in this process can reduce the required reaction temperature from 140°C to 110°C, thereby shortening the process and reducing equipment demands. google.com
| Product | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 3-Phenoxyaniline | Phenol, 3-Bromoaniline | CuCl, K₂CO₃, 1-Butyl-1H-imidazole | o-Xylene | 140°C, 20 h, Ar atmosphere chemicalbook.com | 90% chemicalbook.com |
| 4-Phenoxyaniline | Iodobenzene, Phenol | Copper(II) glycinate monohydrate, KOH | DMSO | 80°C, 8 h chemicalbook.com | Not specified |
| 2-Phenoxy nitrobenzene | Halogenated nitrobenzene, Phenol | Catalyst derived from tertiary amine alkaloids, NaOH | Not specified | 100-120°C (steam distillation for catalyst prep) google.com | Not specified |
| 2,6-diisopropyl-4-phenoxy aniline | 2,6-diisopropyl-4-nitryl aniline (in situ), Phenol derivative | Quaternary ammonium salt | Not specified | 110°C google.com | High google.com |
Formation of Phenoxyphenylisocyanate Intermediates
Phenoxyphenylisocyanate is a key intermediate that directly reacts with an amine to form the urea linkage. The standard method for preparing isocyanates involves the reaction of a primary amine, such as phenoxyaniline (B8288346), with phosgene (COCl₂) or a phosgene equivalent. Due to the high toxicity of phosgene, safer alternatives like bis-(trichloromethyl)-carbonate (triphosgene) are often employed.
For instance, the synthesis of p-methoxyphenyl isocyanate is achieved by reacting p-methoxyaniline with triphosgene in an organic solvent. google.com The reaction proceeds with a specific molar ratio of amine to triphosgene to catalyst (e.g., 1 : 0.34-0.8 : 0.01-0.1) in a solvent such as toluene, chlorobenzene, or tetrahydrofuran. google.com The reaction is typically carried out at temperatures ranging from 20 to 180°C for 4 to 10 hours, achieving yields generally over 93%. google.com This process is applicable to the synthesis of (4-phenoxyphenyl)isocyanate from 4-phenoxyaniline. The reaction mechanism involves the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product.
Synthesis of Phenoxyphenyl-Containing Heterocyclic Moieties
The phenoxyphenyl moiety is a "privileged" structural fragment incorporated into various heterocyclic systems to create compounds with diverse biological activities. nih.gov Synthetic strategies often involve the cyclization or condensation of a precursor containing the phenoxyphenyl group.
One versatile precursor is ethyl 4,4-difluoro-4-phenoxyacetoacetate, which can be used to synthesize a range of heterocycles containing a phenoxydifluoromethyl group. mdpi.comnih.govnih.gov For example:
Reacting it with benzamidine (B55565) yields a 6-hydroxypyrimidine derivative. mdpi.comnih.gov
Condensation with 5-amino-1-(3-chlorophenyl)-3-methylpyrazole in acetic acid produces a 6-hydroxypyrazolo[3,4-b]pyridine. mdpi.com
Fragment-based drug discovery strategies have also been employed to synthesize phenoxy-substituted heterocyclic quinones, such as benzofurans, benzoxazoles, and benzothiazoles. nih.gov Additionally, N,N'-diarylureas, where one of the aryl groups is a phenoxyphenyl moiety, have been combined with various aromatic heterocyclic structures like pyridine, pyrimidine (B1678525), indole, and pyrazole (B372694) to develop new compounds. nih.gov The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation reaction of o-phenylenediamine (B120857) with various dicarbonyl compounds, a method that could be adapted to precursors bearing a phenoxy group. tsijournals.comresearchgate.net These examples highlight the modular nature of synthesizing complex molecules where the phenoxyphenyl group is strategically attached to a core heterocyclic scaffold.
Derivatization Strategies for 4 Phenoxyphenyl Urea and Its Analogues in Research
Functionalization of the Urea (B33335) Moiety
The urea moiety (-NH-CO-NH-) is a critical pharmacophore, primarily due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like protein kinases. nih.govnih.gov Functionalization of the urea nitrogens can significantly alter a compound's binding affinity, conformational preference, and metabolic stability. nih.gov
Key strategies for functionalizing the urea moiety include:
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on one or both nitrogen atoms is a common strategy. This is typically achieved not by direct alkylation of (4-Phenoxyphenyl)urea, but by synthesizing the molecule from corresponding substituted amines. For instance, reacting 4-phenoxyaniline (B93406) with a substituted isocyanate (R-N=C=O) or reacting a substituted aniline (B41778) with 4-phenoxyphenyl isocyanate yields N,N'-disubstituted ureas. nih.govasianpubs.org Creating trisubstituted ureas is also possible by using N-substituted amines as starting materials. nih.gov These modifications can impact the molecule's hydrogen-bonding capacity and introduce steric bulk, which can enhance selectivity for a specific biological target.
Acylation: While less common than N-alkylation, acylation of the urea nitrogen can be performed to introduce different functional groups.
Cyclization: The urea moiety can be incorporated into a cyclic structure, such as a hydantoin (B18101) or a benzodiazepine. This constrains the molecule's conformation, which can lead to increased receptor selectivity and improved oral bioavailability. nih.gov
The substitution on the nitrogen atoms plays a crucial role in the conformational preferences of the molecule. For instance, sequential N-methylation of N,N'-diphenylurea can cause a shift from a trans,trans to a trans,cis conformation, which can dramatically alter its biological activity profile. nih.gov
| Modification Type | Synthetic Approach | Key Impact | Example Reactants |
|---|---|---|---|
| N-Alkylation | Reaction of an amine with an alkyl isocyanate | Alters H-bonding, increases lipophilicity | 4-phenoxyaniline + Methyl isocyanate |
| N,N'-Disubstitution | Reaction of a substituted aniline with a substituted isocyanate | Modulates binding affinity and selectivity | 4-phenoxyaniline + 4-chlorophenyl isocyanate |
| N,N,N'-Trisubstitution | Reaction of a secondary amine with an isocyanate | Reduces H-bond donor capacity, increases steric hindrance | N-methyl-4-phenoxyaniline + Phenyl isocyanate |
| Cyclization | Intramolecular reactions involving functional groups on substituents | Restricts conformation, can improve bioavailability | (Starting with bifunctional precursors) |
Modifications of the Phenoxyphenyl Group
Common modifications include:
Halogenation: Introducing halogens (F, Cl, Br) onto one or both aromatic rings is a frequent strategy. Halogens can alter electronic properties, increase metabolic stability, and participate in halogen bonding with the target protein. For example, the 4-chloro-3-(trifluoromethyl)phenyl group is a common moiety in kinase inhibitors that utilize a urea scaffold. asianpubs.org
Alkylation/Alkoxylation: The addition of methyl, methoxy, or other small alkyl groups can increase lipophilicity and create specific steric interactions. A 2-methoxyphenoxy group has been shown to be active in certain compound classes. nih.gov
Introduction of Polar Groups: Adding groups like amides, sulfonamides, or carboxylic acids can improve solubility and provide additional hydrogen bonding opportunities. The synthesis of Sorafenib analogues, for example, involves a terminal phenoxy group linked to a pyridine-2-carboxamide moiety. asianpubs.org
Ring Substitution Position: The position of the substituent (ortho, meta, or para) on the phenyl rings is critical. Different positional isomers can have vastly different biological activities due to the specific geometry of the target's binding site.
These modifications allow for a systematic exploration of the chemical space around the core scaffold to achieve desired therapeutic properties. nih.gov
Introduction of Reporter Groups and Probes
In chemical biology, derivatizing a molecule with a reporter group or probe allows for its visualization and tracking within biological systems. wikipedia.orgmdpi.com This is achieved by incorporating a small, non-perturbing chemical handle that can undergo a highly selective reaction—known as a bioorthogonal reaction—with an exogenously supplied detection molecule (e.g., a fluorescent dye). wikipedia.orgwikipedia.org
For this compound analogues, reporter groups can be incorporated into the phenoxyphenyl scaffold during synthesis. Key examples include:
Azides (-N₃): The azide (B81097) group is small, metabolically stable, and absent in most biological systems, making it an ideal bioorthogonal handle. mdpi.comnih.gov An azido-substituted phenoxyaniline (B8288346) could be synthesized and used to create an azide-tagged this compound derivative. This derivative can then be detected via the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). wikipedia.orgnih.gov
Alkynes (-C≡CH): Terminal alkynes serve as the reaction partner for azides in click chemistry. They are also small and bioorthogonal. nih.gov
Diazirines: These are very small, photo-activatable groups that can form a reactive carbene upon UV irradiation, which then covalently crosslinks the molecule to nearby interacting proteins. mdpi.com This is useful for target identification studies.
By using these strategies, researchers can study the distribution, localization, and binding partners of this compound-based compounds in living cells. wikipedia.org
| Reporter Group | Structure | Bioorthogonal Reaction | Application |
|---|---|---|---|
| Azide | -N₃ | Azide-Alkyne Cycloaddition (Click Chemistry), Staudinger Ligation | Fluorescent labeling, affinity purification |
| Terminal Alkyne | -C≡CH | Azide-Alkyne Cycloaddition (Click Chemistry) | Fluorescent labeling, conjugation |
| Diazirine | Cyclic -N=N- | Photo-activated crosslinking | Target identification, mapping protein interactions |
Strategic Chemical Transformations for Derivative Libraries
To efficiently explore the structure-activity relationship of the this compound scaffold, medicinal chemists often synthesize large collections of related compounds known as derivative libraries. nih.govnih.gov This requires robust and high-throughput synthetic methods.
Parallel Synthesis: This is a cornerstone of modern medicinal chemistry. In this approach, a common chemical intermediate is dispensed into an array of reaction vessels (e.g., a 96-well plate), and then a different, unique reactant is added to each vessel. For this compound, one could start with 4-phenoxyphenyl isocyanate as the common intermediate and react it with a library of diverse amines to rapidly generate hundreds of different N,N'-disubstituted ureas. nih.gov
Continuous-Flow Synthesis: This modern technique involves pumping reactants through a series of tubes and reactors where they mix and react. nih.gov The synthesis of ureas can be achieved in flow by generating a reactive isocyanate intermediate in situ from an acyl azide (via a Curtius rearrangement), which is then immediately trapped by an amine. nih.gov This method allows for rapid reaction optimization, improved safety by minimizing the accumulation of hazardous intermediates, and straightforward scaling. researchgate.net
These strategies enable the rapid generation of focused chemical libraries, accelerating the process of identifying lead compounds with improved activity and drug-like properties. nih.gov
Analytical Derivatization Methodologies for Characterization
Derivatization is not only used to create new bioactive molecules but also as a crucial tool in analytical chemistry to facilitate the detection and quantification of a compound. rsc.org Many urea-containing compounds, including this compound, can be challenging to analyze directly, particularly with gas chromatography (GC), due to their low volatility and thermal instability. rsc.orgacs.org
Common analytical derivatization methodologies include:
Methylation for GC Analysis: Urea derivatives are often thermally unstable and can decompose in the hot injector port of a gas chromatograph. Derivatization, for example, by methylation with a reagent like iodomethane, can convert the N-H protons to N-CH₃ groups. rsc.org This blocks the hydrogen bonding sites, increases volatility, and improves thermal stability, allowing for reliable GC-based analysis. rsc.org
Conversion to Pyrimidine (B1678525) Derivatives for LC-MS: For analysis by liquid chromatography-mass spectrometry (LC-MS), urea can be derivatized to improve its chromatographic properties and detection sensitivity. A common method involves reacting the urea with malonaldehyde bis(dimethyl acetal) or a similar reagent to form a stable 2-hydroxypyrimidine (B189755) derivative. oup.comsemanticscholar.orgresearchgate.net This derivative can be readily separated by reversed-phase HPLC and sensitively detected by MS/MS. oup.com
Fluorescent Labeling for HPLC: To achieve very low detection limits, a fluorescent tag can be attached to the molecule. Xanthydrol is a classic reagent that reacts with urea to form dixanthylurea or N-9H-xanthen-9-ylurea. researchgate.net The latter is a fluorescent product that can be quantified with high sensitivity using an HPLC system equipped with a fluorescence detector. researchgate.net
These methods are essential for accurately measuring the concentration of this compound or its analogues in various matrices, from reaction mixtures to biological fluids.
| Analytical Technique | Challenge with Undivatized Urea | Derivatization Strategy | Derivatizing Agent Example | Advantage Gained |
|---|---|---|---|---|
| Gas Chromatography (GC) | Low volatility, thermal instability | Methylation | Iodomethane | Increased volatility and thermal stability rsc.org |
| LC-MS/MS | Poor retention, low ionization efficiency | Cyclization to pyrimidine | Malonaldehyde bis(dimethyl acetal) | Improved chromatography and sensitive MS detection oup.com |
| HPLC-Fluorescence | Lacks native fluorescence | Attachment of a fluorophore | Xanthydrol | Highly sensitive detection researchgate.net |
Structure Activity Relationship Sar Studies of 4 Phenoxyphenyl Urea Derivatives
Principles and Methodologies in SAR Elucidation for Urea (B33335) Compounds
The investigation of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. collaborativedrug.com For urea-containing compounds, SAR studies systematically alter the chemical structure to identify the key molecular features responsible for biological activity. wikipedia.org The urea moiety itself is a privileged scaffold due to its ability to form multiple stable hydrogen bonds with biological targets, a critical interaction for modulating drug potency and selectivity. nih.gov
Methodologies for elucidating the SAR of urea derivatives often begin with the synthesis of a focused library of analogues. nih.gov This typically involves modifying different parts of the molecule, such as the aromatic rings and the urea linkage itself. nih.gov The synthesis of unsymmetrical ureas is commonly achieved by reacting an amine with an isocyanate, a versatile method that allows for the rapid generation of diverse derivatives. nih.gov Once synthesized, these compounds are subjected to biological assays to determine their activity. The resulting data, which may include metrics like IC50 or MIC values, are then analyzed to establish relationships between structural modifications and biological outcomes. nih.gov Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, are also employed to build mathematical relationships between the chemical structure and biological activity, aiding in the prediction of the potency of novel compounds. wikipedia.org
Conformational and Stereochemical Aspects Influencing Biological Response
The three-dimensional arrangement of atoms in (4-Phenoxyphenyl)urea derivatives plays a pivotal role in their interaction with biological targets. nih.govnih.gov The urea functionality possesses a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms to the adjacent carbonyl group. nih.gov For N,N'-diaryl ureas, such as this compound, a trans,trans conformation is generally favored in both solid state and solution. nih.gov However, substitution on the nitrogen atoms can influence this preference, potentially shifting the conformation and, consequently, the biological activity. nih.gov
Stereochemistry is another critical factor, as chiral centers within the molecule can lead to enantiomers or diastereomers with significantly different biological activities. nih.govnih.gov This is often due to the stereospecific nature of biological targets like enzymes and receptors, where only one stereoisomer can achieve the optimal binding orientation. researchgate.net For instance, in a series of trisubstituted phenyl urea derivatives, the stereochemistry at a chiral center was a key determinant of their potency as neuropeptide Y5 (NPY5) receptor antagonists. nih.gov The optimization of this lead compound involved modifying the stereochemistry to enhance its in vitro potency. nih.gov Molecular modeling can provide insights into the structural and stereochemical requirements for effective interaction with a biological target, guiding the design of more active stereoisomers. researchgate.net
Positional and Substituent Effects on Pharmacological Activity
The nature and position of substituents on the aromatic rings of the this compound scaffold are critical determinants of pharmacological activity. nih.gov Systematic modification of these substituents allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
The introduction of halogens and other electron-withdrawing groups can significantly impact the biological activity of this compound derivatives. Halogens can influence a molecule's properties in several ways, including altering its electronic distribution, lipophilicity, and metabolic stability. In some cases, halogenation leads to enhanced potency. For example, in a series of urea and thiourea (B124793) derivatives, compounds bearing halogen atoms were among the most active analogues. researchgate.net
Electron-withdrawing groups, such as nitro or cyano groups, can enhance the hydrogen-bonding capability of the urea N-H protons by increasing their acidity. nih.govresearchgate.net This can lead to stronger interactions with the target protein. A strong electron-withdrawing group can also influence the molecular conformation, which in turn affects biological activity. researchgate.net The position of these substituents is also crucial; for instance, SAR studies on some diaryl urea derivatives established that a chlorine atom at the ortho-position of one of the aryl rings was optimal for high inhibitory potency against certain kinases. nih.gov
The table below illustrates the effect of different substituents on the biological activity of a hypothetical this compound derivative.
| Substituent (R) | Position | Electronic Effect | Relative Activity |
| H | para | Neutral | 1 |
| F | para | Electron-withdrawing | 5 |
| Cl | para | Electron-withdrawing | 10 |
| Br | para | Electron-withdrawing | 8 |
| NO2 | para | Strongly Electron-withdrawing | 15 |
| OCH3 | para | Electron-donating | 0.5 |
This table is for illustrative purposes and the values are hypothetical.
Both the steric (size and shape) and electronic properties of substituents play a crucial role in the SAR of this compound derivatives. nih.govfigshare.com The size of a substituent can influence how well the molecule fits into the binding pocket of its target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction. nih.gov In some series of urea compounds, a bulky aliphatic ring system on one side of the urea moiety and an aryl ring on the other were found to be favorable for activity. nih.gov
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, affect the electron density distribution across the molecule. nih.govchemrxiv.org This can influence the strength of hydrogen bonds and other non-covalent interactions with the target. nih.gov For instance, electron-donating groups can increase the basicity of nearby atoms, while electron-withdrawing groups can increase the acidity of N-H protons, as mentioned earlier. researchgate.net A quantitative understanding of these properties is essential for establishing robust SAR models. nih.gov
The following table demonstrates the interplay of steric and electronic effects on a hypothetical this compound derivative.
| Substituent (R) | Position | Steric Bulk | Electronic Effect | Relative Activity |
| CH3 | ortho | Small | Electron-donating | 2 |
| t-Butyl | ortho | Large | Electron-donating | 0.1 |
| CF3 | meta | Medium | Strongly Electron-withdrawing | 12 |
| CN | para | Small | Strongly Electron-withdrawing | 18 |
| OH | para | Small | Electron-donating | 0.8 |
This table is for illustrative purposes and the values are hypothetical.
Elucidating Key Pharmacophores within the this compound Scaffold
A pharmacophore model identifies the essential molecular features responsible for a molecule's biological activity. researchgate.net For the this compound scaffold, the key pharmacophoric features typically include:
Hydrogen Bond Donors: The two N-H groups of the urea moiety are critical hydrogen bond donors.
Hydrogen Bond Acceptor: The carbonyl oxygen of the urea is a key hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target.
Linker: The ether oxygen atom provides a specific geometry and conformational flexibility to the molecule.
The spatial arrangement of these features is crucial for proper binding to the target. The urea moiety often acts as a central hinge, allowing the two aromatic rings to adopt a specific orientation required for activity. In many kinase inhibitors, for example, the diaryl urea motif is a pivotal pharmacophoric feature. frontiersin.org The identification of these key features facilitates the design of novel compounds with improved efficacy and selectivity. researchgate.net
Comparative SAR Analysis with Related Chemical Classes
Comparing the SAR of this compound derivatives with other chemical classes targeting the same biological endpoint can provide valuable insights. For example, when comparing with sulphonylurea derivatives, another class of compounds containing a urea-like structure, differences in the electronic properties of the central linkage (urea vs. sulphonylurea) can lead to distinct SAR profiles. Sulphonylureas, for instance, are weak acids, and their ionization at physiological pH can influence their interactions with targets. youtube.com
In the context of kinase inhibitors, the diaryl urea scaffold of this compound can be compared to other scaffolds that also present two aromatic moieties, such as those based on pyrimidine (B1678525) or quinoxaline (B1680401). frontiersin.orgnih.gov While the specific interactions may differ, the general principle of having two hydrophobic groups connected by a hydrogen-bonding linker is often conserved. Understanding the similarities and differences in the SAR of these classes can aid in scaffold hopping, a strategy used in drug discovery to design novel compounds with improved properties by replacing a central scaffold while retaining key pharmacophoric features.
Molecular Targets and Mechanistic Investigations of 4 Phenoxyphenyl Urea and Analogues
Modulation of G-Protein Coupled Receptors (GPCRs)
Neuropeptide Y5 (NPY5) Receptor Antagonism
Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in regulating physiological processes such as food intake. nih.govmedchemexpress.com Consequently, NPY Y5 receptor antagonists are pursued as potential anti-obesity agents. nih.gov Research into small molecule antagonists has led to the discovery of various chemical scaffolds capable of blocking this receptor.
While direct studies on (4-Phenoxyphenyl)urea as an NPY Y5 antagonist are not extensively documented in the reviewed literature, the exploration of related urea-based structures is noteworthy. For instance, a series of novel ureido NPY Y5 receptor antagonists were derived from a biphenylurea lead compound. nih.gov One such analogue, cyclohexylurea (B1359919) 21c, emerged as a potent antagonist of the NPY Y5 receptor. nih.gov This compound demonstrated an anti-obesity profile in diet-induced obese rats, characterized by a modest reduction in food intake and a significant decrease in body weight gain. nih.gov These findings highlight the potential of the urea (B33335) functional group as a key component in designing NPY Y5 receptor antagonists, suggesting that derivatives of this compound could warrant investigation for similar activity.
Ligand Binding and Functional Cellular Assays
To characterize the interaction of a compound with a GPCR like the NPY5 receptor, a combination of ligand binding and functional cellular assays is employed. These assays are crucial for determining a compound's affinity, potency, and efficacy as either an agonist or an antagonist. nih.govnih.gov
Ligand binding assays directly measure the interaction between a compound and the receptor. multispaninc.com A common method is the competition binding assay, where a labeled ligand with known affinity for the receptor is used. multispaninc.com The assay measures the ability of an unlabeled test compound, such as a this compound analogue, to displace the labeled ligand from the receptor. The results are used to calculate the inhibitory constant (Ki), which indicates the compound's binding affinity. iaanalysis.com
Functional cellular assays are then used to determine the biological consequence of this binding. nih.gov These assays measure the downstream signaling events that occur after receptor activation or inhibition. eurofinsdiscovery.com For GPCRs, common readouts include the measurement of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium mobilization. nih.goveurofinsdiscovery.com For example, to test for antagonism, cells expressing the target receptor are stimulated with a known agonist in the presence and absence of the test compound. A successful antagonist will block the agonist-induced signal, such as a rise in intracellular calcium. frontiersin.org Techniques like Bioluminescence Resonance Energy Transfer (BRET) can also be used to monitor the interaction between the GPCR and downstream signaling proteins like β-arrestin. mdpi.comresearchgate.net
Enzyme Inhibition Mechanisms
Kinase Inhibition: Targeting Cellular Signaling Pathways
The urea scaffold is a prominent feature in a number of potent kinase inhibitors, which are critical drugs in cancer therapy. researchgate.net These inhibitors often function by competing with adenosine triphosphate (ATP) at the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive tumor growth. nih.gov
The N-phenyl-N'-arylurea structure, which is closely related to this compound, is a key pharmacophore in this class of drugs. Sorafenib, a multi-kinase inhibitor used to treat liver, kidney, and thyroid cancer, features a bi-aryl urea moiety. researchgate.netdrugbank.com Research into related structures, such as N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, has shown selective targeting of the class III receptor tyrosine kinase family. nih.govresearchgate.net Similarly, the N-phenyl-N'-naphthylurea class of compounds has been characterized as effective inhibitors of p38 kinase, demonstrating excellent inhibition of TNF-alpha production in vitro. nih.gov The structure-activity relationship (SAR) studies of these compounds often focus on substitutions on the terminal phenyl ring, where the addition of various functional groups can modulate potency and selectivity. nih.gov The consistent finding that the urea group is critical for kinase inhibitory activity suggests that the this compound core is a highly relevant structure for the design of new kinase inhibitors. researchgate.net
Acetyl-CoA Carboxylase (ACC) Inhibition: Impact on Fatty Acid Metabolism
Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. nih.govnih.gov Inhibition of ACC is therefore a promising strategy for cancer therapeutics. Analogues featuring the 4-phenoxy-phenyl moiety have been identified as potent inhibitors of ACC. nih.govtandfonline.comtandfonline.com
In one study, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ability to inhibit human ACC1 (hACC1). nih.gov The lead compound was identified through virtual screening, and subsequent structural modifications led to the discovery of derivatives with significant potency. nih.gov Mechanistic studies confirmed that these compounds act by decreasing intracellular levels of malonyl-CoA, the product of the ACC-catalyzed reaction. nih.govnih.govtandfonline.com This leads to the arrest of the cell cycle at the G0/G1 phase and the induction of apoptosis in cancer cells. nih.govnih.govtandfonline.com
The table below summarizes the inhibitory activity of selected 4-phenoxy-phenyl isoxazole (B147169) analogues against the hACC1 enzyme and their anti-proliferative effects on various cancer cell lines. nih.govtandfonline.comsemanticscholar.org
| Compound | hACC1 IC₅₀ (nM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 6g | 99.8 | 1.10 | 1.73 | 1.50 |
| 6l | - | 0.22 | 0.26 | 0.21 |
| 6p | - | - | - | 0.84 |
| 6q | - | - | - | 0.89 |
| CP-640186 | 108.9 | - | - | - |
Data sourced from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.govtandfonline.com
Mycobacterial Enzyme Inhibition: Focus on FAS Pathway Enzymes
The fatty acid synthesis (FAS) pathway of Mycobacterium tuberculosis is essential for the bacterium's survival and the construction of its unique mycolic acid-containing cell wall. patsnap.comfrontiersin.org Enzymes within this pathway are validated targets for antitubercular drugs. uberresearch.com The urea and, more specifically, the related thiourea (B124793) scaffold have been identified as important pharmacophores for inhibitors of mycobacterial FAS enzymes. snv63.rumdpi.com
Thiourea derivatives have been shown to target several enzymes in M. tuberculosis, including those involved in mycolic acid biosynthesis. snv63.rueurekaselect.com For example, isoxyl (B29260) (thiocarlide), a thiourea-based drug, is known to inhibit this pathway. eurekaselect.com More recent research has focused on designing thiourea derivatives that inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II pathway and a primary target for the frontline drug isoniazid. mdpi.comresearchgate.netnih.gov Rational design based on a urea-based ligand led to the synthesis of thiourea derivatives with promising antitubercular activity, exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. researchgate.netnih.gov Another key enzyme, fatty acid synthase I (FASI), has been shown to be inhibited by analogues of the drug pyrazinamide, demonstrating that this complex is also a viable target. asm.org The established activity of urea and thiourea derivatives against critical mycobacterial FAS enzymes suggests that this compound represents a promising scaffold for the development of novel antituberculosis agents. snv63.ru
Soluble Epoxide Hydrolase (sEH) and LTA4 Hydrolase Inhibition
This compound and its analogues have been investigated as inhibitors of enzymes involved in the arachidonic acid cascade, which plays a role in inflammation.
Soluble epoxide hydrolase (sEH) is an enzyme that hydrolyzes anti-inflammatory epoxy fatty acids into less active diols. Inhibition of sEH is therefore a therapeutic strategy for reducing inflammation. The diaryl urea triclocarban (B27905) has been shown to have anti-inflammatory effects through the inhibition of sEH. nih.gov Structure-activity relationship studies of urea-based sEH inhibitors have highlighted the importance of the molecular structure for potent inhibition. nih.gov
Leukotriene A4 (LTA4) hydrolase is another key enzyme in the inflammatory pathway, responsible for the production of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.govnih.govresearchgate.net Consequently, inhibitors of LTA4 hydrolase are sought after as potential anti-inflammatory agents. nih.govresearchgate.netgoogle.com Research into potent inhibitors of LTA4 hydrolase has identified compounds with a 4-phenylphenoxy moiety, a structure closely related to the phenoxyphenyl group in this compound, as demonstrating significant activity. nih.gov This suggests that the phenoxyphenyl scaffold is a favorable feature for the inhibition of this enzyme.
| Enzyme Target | Compound Feature/Analogue | Therapeutic Rationale |
| Soluble Epoxide Hydrolase (sEH) | Diaryl urea (Triclocarban) | Anti-inflammatory effects nih.gov |
| LTA4 Hydrolase | 4-Phenylphenoxy moiety | Inhibition of pro-inflammatory mediator production nih.gov |
Interactions with Other Biological Pathways and Receptors
The versatility of the diaryl urea scaffold has led to its investigation in a wide range of biological contexts, from agriculture to cancer and receptor-mediated signaling.
Agricultural Pest Control Mechanisms
In the field of agricultural science, benzoylphenyl ureas (BPUs) are a well-established class of insecticides. bohrium.comacs.orgnih.gov These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton. nih.govresearchgate.netnih.gov This disruption of the molting process is the primary mechanism of their insecticidal activity. researchgate.net The primary route of entry for BPU insecticides is through ingestion. bohrium.com While this compound is a diaryl urea and not a benzoylphenyl urea, the established activity of urea-based compounds in pest control highlights the potential for this chemical class to interfere with biological pathways in insects.
Anticancer Activity via Unspecified Mechanisms
The diaryl urea structure is considered a privileged scaffold in the development of anticancer agents. nih.govmdpi.comresearchgate.net Numerous diaryl urea derivatives have been synthesized and evaluated for their antitumor activity, with several acting as inhibitors of various protein kinases involved in cancer cell signaling. nih.govmdpi.comfrontiersin.orgnih.goveurekaselect.com For instance, sorafenib, a diaryl urea derivative, targets the RAF/MEK/ERK signaling pathway. nih.gov The urea moiety is crucial for binding to the kinase domain, typically forming hydrogen bonds with conserved amino acid residues. nih.govresearchgate.net The diaryl urea scaffold can link different pharmacophoric fragments, and its rigidity and aromaticity are considered important factors for enhancing antitumor activity. mdpi.comnih.gov While a vast body of research exists on the anticancer properties of diaryl ureas, specific studies detailing the anticancer activity and mechanism of this compound itself are not extensively documented in the reviewed literature. However, the general evidence strongly suggests that compounds with this core structure are promising candidates for cancer therapy. nih.goveurekaselect.comresearchgate.netnih.govjppres.commdpi.com
| Compound Class | General Mechanism of Anticancer Activity | Key Structural Features for Activity |
| Diaryl Ureas | Inhibition of protein kinases (e.g., RAF, KDR, Aurora kinases) nih.govnih.goveurekaselect.com | Urea moiety for hydrogen bonding; Rigidity and aromaticity of the diaryl structure nih.govresearchgate.netnih.gov |
Receptor Antagonism (e.g., CXCR4)
The C-X-C chemokine receptor type 4 (CXCR4) is a receptor that, when activated by its ligand CXCL12, is involved in cell migration. nih.govwikipedia.org This pathway plays a significant role in cancer metastasis, making CXCR4 an attractive target for anticancer therapies. nih.govwikipedia.org Several small molecule antagonists of CXCR4 have been developed. nih.govresearchgate.netresearchgate.net Notably, a novel biphenyl (B1667301) urea derivative, TPD7, has been shown to inhibit the invasion of breast cancer cells by down-regulating the expression of CXCR4. nih.gov This finding is significant as it demonstrates that a diaryl urea structure can function as a CXCR4 inhibitor. Although TPD7 has a more complex structure than this compound, it shares the fundamental diaryl urea core, suggesting that this class of compounds has the potential to be developed as CXCR4 antagonists. nih.gov
Computational and Theoretical Studies of 4 Phenoxyphenyl Urea Systems
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (4-Phenoxyphenyl)urea, molecular docking studies are pivotal for elucidating its potential interactions with biological targets, typically proteins, at an atomic level. This method allows for the analysis of binding conformations and the strength of the interaction, providing insights that are crucial for structure-based drug design and understanding molecular recognition processes.
Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein and to estimate the binding affinity. The binding affinity, often expressed as a negative value in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction.
Table 1: Predicted Binding Affinities of Urea (B33335) Derivatives with Target Proteins This table is illustrative, based on typical values found in docking studies of similar compounds.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software |
|---|---|---|---|
| This compound Analog | Protein Kinase A | -7.5 | AutoDock Vina |
| Phenylurea Derivative | Carbonic Anhydrase II | -6.9 | Glide |
| Diphenyl Ether Derivative | p38 MAP Kinase | -8.2 | AutoDock |
Beyond predicting binding affinity, molecular docking is instrumental in identifying the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are primarily dictated by its functional groups: the urea moiety, the phenoxy bridge, and the two aromatic rings.
The urea group is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). mdpi.com Docking studies consistently reveal that the urea core forms critical hydrogen bonds with amino acid residues in the active site, such as aspartic acid, glutamic acid, arginine, and asparagine. ajol.infomdpi.com These hydrogen bonds are often directional and are key anchors for the ligand.
The aromatic rings (phenyl and phenoxy groups) contribute through various interactions:
Hydrophobic Interactions: The nonpolar surfaces of the rings interact favorably with hydrophobic residues like leucine, isoleucine, valine, and phenylalanine. nih.gov
Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov
Pi-Alkyl Interactions: Interactions between the pi-system of the aromatic rings and alkyl groups of amino acids like alanine, valine, and leucine are also common. ajol.info
The ether linkage in the phenoxy group can also act as a hydrogen bond acceptor. The identification of these key interactions provides a roadmap for designing derivatives of this compound with improved potency and selectivity. scielo.org.mx
Table 2: Key Intermolecular Interactions for this compound in a Putative Active Site This table illustrates the types of interactions commonly identified in docking analyses.
| Functional Group of Ligand | Type of Interaction | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Urea (-NH-CO-NH-) | Hydrogen Bond | Asp, Glu, Gln, Arg, Ser |
| Phenyl/Phenoxy Rings | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Met |
| Phenyl/Phenoxy Rings | Pi-Pi Stacking | Phe, Tyr, Trp |
| Ether Oxygen (-O-) | Hydrogen Bond (Acceptor) | Ser, Thr, Lys |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. njit.edu MD simulations are performed to assess the stability of the docked conformation, analyze the flexibility of the ligand and protein, and understand the dynamics of their interaction. nih.govmdpi.com
Starting from the best-docked pose obtained from molecular docking, an MD simulation places the complex in a simulated physiological environment (typically a box of water molecules and ions). The simulation then calculates the forces between atoms and their resulting motions over a period ranging from nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can provide valuable information:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the binding pose is stable over time. A stable RMSD suggests that the ligand remains securely in the binding pocket.
Binding Pocket Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified in docking. It can reveal which interactions are consistently maintained and which are transient. uzh.ch
Solvent Effects: These simulations explicitly model the role of water molecules in mediating or competing with ligand-protein interactions. nih.gov
For this compound, MD simulations can confirm the stability of its binding mode and provide a more realistic representation of its conformational behavior within the active site, accounting for the inherent flexibility of the molecule and its protein target.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic properties of a molecule like this compound. These methods provide highly accurate information about the electronic structure, geometry, and reactivity of the molecule, independent of its biological environment.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. nih.gov
DFT calculations can determine a range of molecular and electronic properties:
Electron Distribution: Mapping the electron density and molecular electrostatic potential (MEP) reveals the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity.
Table 3: Illustrative Electronic Properties of a Urea Derivative Calculated by DFT This table presents typical quantum chemical parameters derived from DFT calculations.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule |
A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy (most stable) three-dimensional structure of the molecule. nsf.govgithub.io This process determines precise bond lengths, bond angles, and dihedral angles for this compound in its ground state. researchgate.net The optimized geometry serves as the basis for all other computational property calculations and is essential for understanding the molecule's shape and conformational preferences. arxiv.org
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the stretching and bending motions of the chemical bonds within the molecule. These predicted frequencies can be directly correlated with experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. ysu.am By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and assign specific spectral peaks to particular vibrational modes of the functional groups in this compound, such as the C=O stretch of the urea, the N-H bends, and the vibrations of the aromatic rings. This correlation between theoretical calculations and experimental results provides a powerful tool for structural elucidation and characterization.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's capacity to act as a nucleophile or base. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity or acidity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and prone to chemical reactions. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.50 |
| ELUMO | 1.50 |
| Energy Gap (ΔE) | 9.00 |
Note: The values presented are representative for the parent urea molecule and may differ for this compound. The large energy gap shown for urea indicates its high stability.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. juniperpublishers.comq-chem.com This approach provides a quantitative description of bonding interactions, electron density distribution, and intramolecular charge transfer. juniperpublishers.com
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are evaluated using second-order perturbation theory. nih.gov This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule. These interactions are crucial for understanding phenomena like hyperconjugation and the effects of substituents on molecular stability.
For urea-containing compounds, NBO analysis can elucidate the interactions involving the nitrogen lone pairs and the carbonyl group. It can reveal the extent of electron delocalization from the nitrogen atoms to the antibonding orbital of the C=O group, which contributes to the planar geometry and rotational barrier of the urea moiety. While specific NBO data for this compound is not available, the table below illustrates typical donor-acceptor interactions and their stabilization energies found in the parent urea molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | 55.8 |
| LP (O) | σ* (N-H) | 3.2 |
| σ (N-H) | σ* (C-N) | 4.5 |
Note: The values presented are representative for the parent urea molecule. The strong interaction between the nitrogen lone pair (LP) and the carbonyl π antibonding orbital highlights significant resonance stabilization within the urea core.*
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, optical switching, and frequency conversion. nih.govjhuapl.edu Organic molecules, particularly those with donor-π-acceptor architectures, are of great interest for NLO applications due to their large molecular hyperpolarizabilities and fast response times. nih.gov
The key parameters that quantify the NLO response of a molecule at the microscopic level are the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). utp.edu.co The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for effects like second-harmonic generation. capes.gov.br Computational methods, often based on DFT, are widely used to predict these properties and guide the design of new NLO materials. utp.edu.co
Urea is a prototypical molecule used as a standard reference in NLO studies due to its significant second-harmonic generation efficiency in its crystalline form. capes.gov.brresearchgate.net The NLO properties of urea derivatives can be tuned by introducing various substituent groups. For this compound, the phenoxy group and the phenyl ring attached to the urea core create an extended π-conjugated system. The interaction between the electron-donating amino groups and the electron-withdrawing carbonyl group, facilitated by the aromatic rings, can enhance the intramolecular charge transfer and, consequently, the NLO response.
Below is a table of calculated NLO properties for the reference molecule urea.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 4.90 D |
| Mean Polarizability (α) | 35.5 x 10-24 esu |
| First Hyperpolarizability (βtot) | 0.45 x 10-30 esu |
Note: The values are for the reference molecule urea. The properties of this compound are expected to be different due to its larger, more conjugated structure.
Virtual Screening and Cheminformatics in Lead Discovery
Virtual screening has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid alternative to high-throughput screening for identifying potential lead compounds from large chemical libraries. nih.gov This computational technique involves the use of computer models to predict the binding of small molecules to a biological target, thereby prioritizing candidates for experimental testing. nih.gov Urea derivatives are a prominent class of compounds frequently explored in drug discovery and are well-represented in virtual screening libraries. nih.govfrontiersin.orgrsc.org
The urea scaffold is considered a privileged structure in medicinal chemistry because its N-H groups can act as effective hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This allows urea-based compounds to form strong and specific interactions with biological targets such as enzymes and receptors.
Structure-based virtual screening is a common approach where molecules are computationally docked into the active site of a target protein to predict binding affinity and mode. nih.govresearchgate.net Diphenyl urea derivatives, which are structurally related to this compound, have been successfully identified as inhibitors of enzymes like transketolase through structure-based virtual screening campaigns. nih.gov Similarly, pharmacophore-based virtual screening, which uses a 3D representation of the essential features for biological activity, has been employed to discover novel urea-based inhibitors for targets like nicotinamide phosphoribosyltransferase (NAMPT). nih.gov
Cheminformatics plays a crucial role in this process by managing and analyzing large datasets of chemical information. nih.gov It involves the calculation of molecular descriptors (e.g., lipophilicity, molecular weight) and the application of drug-likeness filters, such as Lipinski's rule of five, to curate screening libraries and select compounds with favorable pharmacokinetic properties. nih.govtandfonline.com In the context of this compound and its analogs, cheminformatics tools can be used to design libraries of derivatives with diverse substituents, predict their ADME (absorption, distribution, metabolism, and excretion) properties, and guide the synthesis of the most promising candidates for treating various diseases, including cancer. nih.govtandfonline.com
Medicinal Chemistry and Rational Design of 4 Phenoxyphenyl Urea Based Agents
(4-Phenoxyphenyl)urea as a Privileged Scaffold in Drug Design
The this compound moiety is recognized in medicinal chemistry as a "privileged scaffold," a concept describing molecular frameworks that can bind to a range of different biological targets with high affinity. researchgate.netmdpi.com The utility of this scaffold stems from its unique combination of structural and physicochemical properties. The urea (B33335) group acts as a rigid hydrogen bond donor and acceptor, capable of forming a specific and robust network of interactions with protein targets. frontiersin.org This is complemented by the diaryl ether (phenoxy-phenyl) portion, which provides a large, semi-flexible hydrophobic surface for engaging with lipophilic pockets in target proteins and can participate in crucial H–π and hydrophobic interactions. nih.gov
This structural arrangement is particularly effective for the inhibition of protein kinases, a critical class of enzymes in cellular signaling. The diaryl urea motif, as exemplified by the multi-kinase inhibitor Sorafenib, has proven to be a pivotal pharmacophoric feature for targeting the Ras–Raf–MEK–ERK oncogenic pathway. frontiersin.orgresearchgate.net In many kinase inhibitors, the urea NH groups form key hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The terminal phenoxy group can then extend into a hydrophobic pocket, contributing significantly to binding affinity and selectivity. nih.gov The versatility and synthetic accessibility of the this compound scaffold have cemented its role as a cornerstone in the design of targeted therapeutics, particularly in oncology. frontiersin.org
The phenoxy group itself is a component of many FDA-approved drugs, and its presence is often crucial for biological activity. nih.gov For example, molecular docking studies have shown that the phenoxyphenyl moiety can form stabilizing H–π interactions with amino acid residues like glutamate (B1630785) in targets such as STAT3. nih.gov The combination of the effective hydrogen-bonding urea linker and the hydrophobic phenoxy group makes the this compound structure a highly effective and adaptable template for drug discovery. frontiersin.orgnih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify lead compounds to improve their properties, explore novel chemical space, and circumvent existing patents. nih.govu-strasbg.fr Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. researchgate.net Bioisosterism refers to the substitution of atoms or functional groups with other groups that possess similar physical or chemical properties, leading to comparable biological activity. researchgate.netnih.gov
These strategies have been applied to the this compound framework to generate new analogues with altered potency, selectivity, or pharmacokinetic profiles. A notable example involves modifications to Sorafenib, where the central aryl-urea moiety has been replaced with other five-membered heterocyclic rings. In one such study, a 1,2,3-triazole ring was used as a bioisosteric replacement for the urea group to link the substituted phenoxy fragment. nih.gov This type of scaffold hop aims to retain the crucial interactions of the parent molecule while potentially introducing new favorable properties, such as improved metabolic stability or different intellectual property positioning. nih.gov
The principle behind these modifications is that while the urea group is an excellent hydrogen-bonding unit, it can be susceptible to metabolic degradation. frontiersin.org Replacing it with a stable heterocyclic ring like a triazole or oxadiazole can maintain the key pharmacophoric features but enhance the drug-like properties of the molecule. mdpi.comresearchgate.net Similarly, the terminal phenoxy group can be substituted with other bioisosteres to fine-tune the compound's interaction with hydrophobic pockets in the target protein, thereby modulating its activity and selectivity profile. nih.gov
| Original Scaffold/Moiety | Bioisosteric Replacement/Hop | Rationale |
| Aryl-Urea | 1,2,3-Triazole Ring | Maintain pharmacophoric linkage, potentially improve metabolic stability. nih.gov |
| Phenyl Ring | Pyridine Ring | Modulate electronic properties, introduce hydrogen bond acceptor. researchgate.net |
| Urea NH | N-Acylhydrazone | Alter hydrogen bonding capacity and geometry. ufrj.br |
Rational Design of Multi-Target Ligands
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has driven the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to modulate several biological targets simultaneously, potentially offering improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target agents. benthamscience.com The this compound scaffold is exceptionally well-suited for the rational design of such agents due to its ability to interact with the conserved ATP-binding site of various protein kinases. frontiersin.org
Sorafenib serves as a landmark example of a successful MTDL based on this scaffold. It was designed to inhibit multiple protein kinases involved in tumor progression and angiogenesis. frontiersin.org Its mechanism involves targeting both receptor tyrosine kinases on the cell surface, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and intracellular serine/threonine kinases like BRAF. researchgate.net The diaryl urea structure is central to this multi-targeting ability, with the urea moiety anchoring the inhibitor to the kinase hinge region and the rest of the molecule extending to interact with different regions of the ATP-binding pocket, which can vary between kinases. frontiersin.orgresearchgate.net
The design strategy for MTDLs often involves integrating pharmacophores from two or more distinct ligands into a single hybrid molecule. nih.gov In the case of this compound-based kinase inhibitors, the core scaffold provides a general kinase-binding element. Modifications to the terminal phenoxy group and the other phenyl ring allow for the tuning of selectivity and potency against a desired panel of kinases. This rational approach allows medicinal chemists to engineer a specific polypharmacology profile into a single drug molecule. benthamscience.com
| Compound | Primary Targets | Therapeutic Area |
| Sorafenib | VEGFR-2, PDGFR-β, BRAF, c-KIT | Oncology (Hepatocellular Carcinoma, Renal Cell Carcinoma) frontiersin.orgresearchgate.net |
| Ripretinib | KIT, PDGFRA | Oncology (Gastrointestinal Stromal Tumors) frontiersin.org |
| Infigratinib | FGFR1-3 | Oncology (Cholangiocarcinoma) frontiersin.org |
Lead Optimization Strategies for Potency and Selectivity
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to enhance its desired properties, primarily potency and selectivity, while minimizing undesirable ones like toxicity. researchgate.netcriver.com For agents based on the this compound scaffold, optimization strategies often focus on modifying the peripheral substituents on the two aromatic rings. frontiersin.orgresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov These studies involve synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating their biological activity. For diaryl urea kinase inhibitors, SAR exploration has revealed that the nature and position of substituents on the terminal phenyl ring (connected to the urea nitrogen) and the phenoxy ring can drastically affect potency and the kinase selectivity profile. For instance, in the development of VEGFR-2 inhibitors, it was found that introducing specific groups like p-chloro-m-trifluoromethyl on the terminal phenyl ring resulted in compounds with potent cytotoxic activity. researchgate.net
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide these modifications. researchgate.net These tools help researchers visualize how a compound binds to its target and predict how changes to its structure will affect binding affinity. nih.gov The goal is to maximize interactions with the intended target while minimizing interactions with off-targets, particularly other kinases that could lead to side effects. This iterative process of design, synthesis, and testing allows for the fine-tuning of the molecule to achieve the optimal balance of efficacy, selectivity, and pharmacokinetic properties required for a successful drug candidate. criver.comuniroma1.it
Development of Novel Heterocyclic Scaffolds Incorporating Phenoxyphenyl Moieties
To expand the chemical space and biological activities associated with the phenoxyphenyl moiety, researchers continuously explore its incorporation into novel heterocyclic scaffolds. mdpi.com This strategy involves replacing one or both of the phenyl rings of the original diaryl ether or diaryl urea structure with various heterocyclic systems, such as thiazoles, quinoxalines, or pyrazoles. nih.gov This approach, a form of molecular hybridization, aims to combine the favorable binding properties of the phenoxyphenyl group with the unique chemical and biological characteristics of different heterocycles. nih.gov
Another approach involves decorating a central heterocyclic core with phenoxyphenyl substituents. For instance, pyrazole-5-carboxamide derivatives bearing a 4-trifluorophenoxy moiety have been developed as potent inhibitors of the Receptor for Advanced Glycation End products (RAGE), a target implicated in Alzheimer's disease. nih.gov Similarly, phenoxypyrimidine scaffolds have been identified as privileged structures for designing inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov These examples demonstrate that the phenoxyphenyl moiety is a versatile building block that can be appended to diverse heterocyclic systems to generate novel agents for a wide range of therapeutic targets beyond protein kinases.
Patent Landscape and Research Trends Associated with 4 Phenoxyphenyl Urea Compounds
Analysis of Intellectual Property Objectives and Technological Foci
The primary intellectual property objective surrounding (4-Phenoxyphenyl)urea compounds is the development of novel therapeutic agents, particularly for the treatment of cancer. Patents in this area are largely focused on the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The technological focus is on designing specific molecules that can selectively bind to and inhibit the activity of kinases such as RAF, VEGFR (Vascular Endothelial Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor).
The core this compound structure is a key pharmacophore that facilitates binding to the ATP-binding site of these kinases. Patent applications often claim a genus of compounds with variations on the phenoxyphenyl and the second aryl ring to optimize potency, selectivity, and pharmacokinetic properties. The overarching goal is to create effective and safe cancer therapeutics. Beyond oncology, there is also intellectual property interest in the use of these compounds as pesticides.
Identification of Key Patent Filings and Commercial Applications
A significant number of patents have been filed for diaryl urea (B33335) derivatives, with some specifically encompassing the this compound scaffold. A notable commercial application stemming from this class of compounds is in the development of multi-kinase inhibitors for cancer treatment.
One of the most prominent examples of a commercialized diaryl urea kinase inhibitor is Sorafenib (Nexavar®). While not a direct this compound, its structure is closely related and its success has spurred significant interest and further patenting in this chemical space. The patent for Sorafenib (US7235576B1) covers aryl urea derivatives for treating RAF-mediated diseases. nih.gov
Another key area of commercial application is in agriculture. A patent has been granted for 1-(4-phenoxylphenyl)-3 benzoyl urea compounds for use as pesticides. google.com This highlights the versatility of the this compound scaffold beyond pharmaceutical applications.
Below is an interactive data table summarizing key patent filings and their applications.
| Patent/Application Number | Title | Assignee/Applicant | Technological Focus | Commercial Application Area |
| US7235576B1 | Aryl urea derivatives for treating RAF-mediated diseases like cancer | Bayer Pharmaceuticals | RAF kinase inhibition | Oncology |
| AP9A | 1-(4-phenoxylphenyl)-3 benzoyl urea compounds and process for preparation | Union Carbide Corp | Pesticidal activity | Agrochemicals |
| WO2005051366 | Diaryl urea derivatives in the treatment of protein kinase dependent diseases | WIPO | Protein kinase inhibition | Pharmaceuticals |
| EP2305255A1 | Aryl urea compounds in combination with other cytostatic or cytotoxic agents | Google Patents | Combination cancer therapy | Oncology |
| US20200317675A9 | Bicyclic urea kinase inhibitors and uses thereof | Google Patents | SIK inhibition for proliferative diseases | Pharmaceuticals |
Trends in Patenting Strategies for Urea Derivatives
The patenting strategies for urea derivatives, including those with a this compound core, have evolved over time. Initially, broad patents covering large genera of compounds were common. However, as the field has matured, patenting strategies have become more sophisticated and focused.
Current trends in patenting strategies include:
Target-Specific Claims: Patents are increasingly focused on the inhibition of specific kinase targets or signaling pathways. This reflects a deeper understanding of the molecular drivers of diseases like cancer.
Combination Therapies: There is a growing trend in patenting the use of diaryl urea compounds in combination with other anticancer agents. mdpi.com This strategy aims to overcome drug resistance and improve therapeutic outcomes.
Formulation and Polymorph Patents: As blockbuster drugs like Sorafenib approach the end of their patent life, companies are filing secondary patents on new formulations, polymorphs, and delivery methods to extend market exclusivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Companies are exploring modifications to the diaryl urea scaffold to develop new chemical entities with improved properties, while still benefiting from the established mechanism of action. This can be a strategy to design around existing patents.
Synergy and Divergence Between Academic Research and Patent Activities
There is a notable interplay between academic research and industrial patenting in the field of this compound and related diaryl urea compounds.
Synergies:
Target Identification and Validation: Academic research often plays a crucial role in identifying and validating new kinase targets implicated in disease. This foundational knowledge provides the basis for industry-led drug discovery programs and subsequent patent filings.
Mechanism of Action Studies: Academic labs frequently conduct detailed studies to elucidate the precise mechanism by which these compounds inhibit their targets. This information is valuable for both optimizing existing drugs and designing new ones.
Development of Synthetic Methodologies: Academic chemists often develop novel and efficient synthetic routes to the diaryl urea scaffold, which can then be adopted and scaled up by the pharmaceutical industry. mdpi.com
Divergences:
Focus of Research: Academic research may be more focused on fundamental questions, such as exploring the structure-activity relationships of a wide range of analogues or developing novel biological assays. nih.govrsc.org In contrast, industrial research and patenting are more narrowly focused on developing commercially viable products with a clear path to market.
Publication vs. Secrecy: The academic imperative is to publish findings in peer-reviewed journals, making knowledge publicly available. In contrast, pharmaceutical companies will protect their inventions through patents, which involves a period of secrecy before the patent application is published.
Compound Prioritization: Academic researchers may investigate compounds with interesting biological activity, even if they have suboptimal drug-like properties. Industry, on the other hand, will quickly deprioritize compounds with poor pharmacokinetics or toxicity profiles, as these are unlikely to become successful drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
